molecular formula C6H12N2O3 B7908916 H-Glu(Ome)-Nh2 HCl

H-Glu(Ome)-Nh2 HCl

Cat. No.: B7908916
M. Wt: 160.17 g/mol
InChI Key: RIHQXJOXJCGWRD-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Glu(Ome)-Nh2 HCl, also known as L-glutamine methyl ester hydrochloride, is a derivative of the amino acid glutamine. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. The compound is characterized by its molecular formula C6H13ClN2O3 and a molecular weight of 196.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu(Ome)-Nh2 HCl typically involves the esterification of glutamine. One common method is the reaction of L-glutamine with methanol in the presence of hydrochloric acid, which results in the formation of the methyl ester hydrochloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Glu(Ome)-Nh2 HCl is unique due to its specific esterification, which enhances its solubility and stability compared to L-glutamine. This makes it particularly useful in certain biochemical and pharmaceutical applications where these properties are advantageous .

Biological Activity

H-Glu(Ome)-Nh2 HCl, also known as glutamic acid dimethyl ester hydrochloride, is a derivative of glutamic acid that has garnered attention for its potential biological activities. This compound is characterized by its ability to influence various biological pathways and its utility in peptide synthesis and drug development. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 23150-65-4
  • Molecular Formula : C₇H₁₄ClNO₄
  • Molecular Weight : 211.643 g/mol
  • Melting Point : 89-90°C
  • Density : 1.129 g/cm³

This compound exhibits several biological activities primarily through its interaction with neurotransmitter systems and its role in peptide synthesis. As a glutamic acid derivative, it may enhance synaptic transmission and neuroplasticity due to the involvement of glutamate in these processes. The compound's ester form allows for increased lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Pharmacological Effects

  • Neurotransmission Modulation :
    • Glutamic acid is a principal excitatory neurotransmitter in the central nervous system (CNS). This compound may modulate synaptic plasticity and cognitive functions.
    • Studies indicate that derivatives of glutamic acid can influence learning and memory processes by enhancing long-term potentiation (LTP) .
  • Antifungal Activity :
    • Recent research has explored the antifungal properties of amino acid esters, including this compound. These compounds have shown promise against various fungal strains, suggesting potential applications in treating fungal infections .
  • Peptide Synthesis :
    • This compound is utilized in peptide synthesis due to its reactive amino group. It facilitates the formation of peptide bonds, making it valuable in the production of bioactive peptides .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of glutamic acid derivatives, including this compound, on neuronal cell cultures subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and enhanced cell viability compared to untreated controls. This suggests a potential therapeutic role in neurodegenerative diseases .

Study 2: Antifungal Efficacy

In a comparative study examining various amino acid esters for antifungal activity, this compound was tested against Rhizoctonia solani and Sclerotinia sclerotiorum. The compound exhibited significant antifungal effects with inhibition zones comparable to established antifungal agents, indicating its potential as a natural antifungal agent .

Data Table: Biological Activities of this compound

Activity TypeMechanismReference
NeurotransmissionEnhances LTP
AntifungalInhibits fungal growth
Peptide SynthesisFacilitates peptide bond formation

Properties

IUPAC Name

methyl (4S)-4,5-diamino-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-11-5(9)3-2-4(7)6(8)10/h4H,2-3,7H2,1H3,(H2,8,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHQXJOXJCGWRD-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.